molecular formula C9H19N3O2 B047249 Tert-butyl 4-aminopiperazine-1-carboxylate CAS No. 118753-66-5

Tert-butyl 4-aminopiperazine-1-carboxylate

Cat. No. B047249
CAS RN: 118753-66-5
M. Wt: 201.27 g/mol
InChI Key: QMZFIRHRGPLKEV-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminopiperazine-1-carboxylate is a chemical compound with the molecular formula C9H19N3O2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of Tert-butyl 4-aminopiperazine-1-carboxylate involves several steps. One method involves the use of acetic acid and zinc in methanol, followed by basification with an aqueous sodium hydrogencarbonate solution . Another method involves the use of lithium aluminium tetrahydride in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-aminopiperazine-1-carboxylate consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a tert-butyl group attached to one of the nitrogen atoms .


Physical And Chemical Properties Analysis

Tert-butyl 4-aminopiperazine-1-carboxylate has a molecular weight of 201.27 . It is a solid at room temperature . Its physical form, purity, and other properties can vary depending on the specific conditions and methods used for its synthesis .

Mechanism of Action

The mechanism of action of Tert-butyl 4-aminopiperazine-1-carboxylate is not well-documented in the literature. As a chemical compound, its effects would depend on the specific context in which it is used .

Safety and Hazards

Tert-butyl 4-aminopiperazine-1-carboxylate is classified as an irritant . It is recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment .

Relevant Papers There are several peer-reviewed papers and technical documents related to Tert-butyl 4-aminopiperazine-1-carboxylate available at Sigma-Aldrich . These documents provide more detailed information about the compound’s properties, synthesis, and potential applications.

properties

IUPAC Name

tert-butyl 4-aminopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)11-4-6-12(10)7-5-11/h4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZFIRHRGPLKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621772
Record name tert-Butyl 4-aminopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-aminopiperazine-1-carboxylate

CAS RN

118753-66-5
Record name tert-Butyl 4-aminopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an inert atmosphere at ambient temperature, 15.3 g of the product of Step A and 80 ml of hydrazine hydrate were mixed together and then 150 ml of a saturated aqueous solution of ammonium chloride were added. Extraction was done with methylene chloride and the organic phase was washed with an aqueous solution of ammonium chloride, dried, and the solvent was eliminated under reduced pressure. After chromatography on silica (eluent:methylene chloride - methanol, 100/7) 5 g of the expected product were obtained.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the solution of 4-nitrosopiperazine-1-carboxylic acid tert-butyl ester (7.4 mmol) in THF (100 mL) was added LAH (2.5 eq.) portionwise at 0° C. The solution was warmed to rt and stirred overnight, then quenched by the dropwise addition of a saturated solution of potassium sodium tartrate. The aqueous solution was extracted several times with DCM. The organic layer was dried (Na2SO4) and concentrated at 25° C. to afford 4-aminopiperazine-1-carboxylic acid tert-butyl ester as a white solid.
Quantity
7.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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